molecular formula C18H16Cl2 B11941131 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene CAS No. 106750-89-4

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B11941131
CAS No.: 106750-89-4
M. Wt: 303.2 g/mol
InChI Key: NJOYIQFJNZGTTD-UHFFFAOYSA-N
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Description

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene is an organic compound with a unique structure that includes two chloromethyl groups attached to an ethanoanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves the chloromethylation of 9,10-dihydro-9,10-ethanoanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives like amines or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s interactions with biological molecules may involve similar substitution reactions, potentially affecting molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,10-ethanoanthracene: Lacks the chloromethyl groups, making it less reactive in substitution reactions.

    11,12-Dimethyl-9,10-dihydro-9,10-ethanoanthracene: Contains methyl groups instead of chloromethyl groups, affecting its reactivity and applications.

    11,12-Dihydroxy-9,10-dihydro-9,10-ethanoanthracene: Contains hydroxyl groups, leading to different chemical properties and reactivity.

Uniqueness

11,12-Bis(chloromethyl)-9,10-dihydro-9,10-ethanoanthracene is unique due to the presence of chloromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.

Properties

CAS No.

106750-89-4

Molecular Formula

C18H16Cl2

Molecular Weight

303.2 g/mol

IUPAC Name

15,16-bis(chloromethyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C18H16Cl2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2

InChI Key

NJOYIQFJNZGTTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CCl)CCl

Origin of Product

United States

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